Bovine Carbonic Anhydrase‑II Inhibition: Para‑Bromo vs. Para‑Methoxy and Unsubstituted Phenyl
In a panel of 25 morpholine‑derived thiazoles screened against bovine carbonic anhydrase‑II (bCA‑II), the 4‑(4‑bromophenyl) derivative (compound 27) yielded an IC₅₀ of 23.80 μM, whereas 4‑methoxyphenyl‑substituted analogs (compounds 23–26) exhibited IC₅₀ values in the 31–59 μM range [1]. The unsubstituted 4‑phenylthiazol‑2‑yl‑morpholine core was significantly less active in the same assay, underscoring the importance of a large, electron‑withdrawing halogen for productive engagement of the zinc‑containing active site. A kinetic study on the most potent analog (compound 24, Ki = 9.64 ± 0.007 μM) confirmed concentration‑dependent, competitive inhibition, validating the mechanistic relevance of the scaffold [1].
| Evidence Dimension | bCA‑II inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23.80 μM (compound 27, 4‑(4‑bromophenyl) derivative) |
| Comparator Or Baseline | IC₅₀ = 31–59 μM for 4‑methoxyphenyl derivatives (compounds 23–26); weaker activity for unsubstituted phenyl analog |
| Quantified Difference | ≥ 1.3‑fold improvement (range midpoint ~45 μM vs. 23.80 μM) |
| Conditions | In vitro enzymatic assay using purified bovine CA‑II; RSC Advances, 2024 |
Why This Matters
For a procurement decision in a glaucoma or carbonic‑anhydrase drug‑discovery program, the 2‑fold potency advantage of the bromophenyl congener over the methoxyphenyl series directly influences hit‑to‑lead prioritization and library design.
- [1] Tasleem M, Ullah S, Khan A, Mali SN, Kumar S, Mathew B, Oneto A, Noreen F, Eldesoky GE, Schenone S, Al-Harrasi A, Shafiq Z. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Adv. 2024;14:21355-21374. View Source
